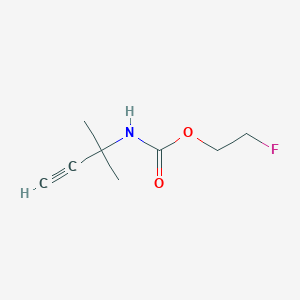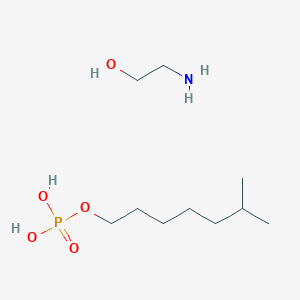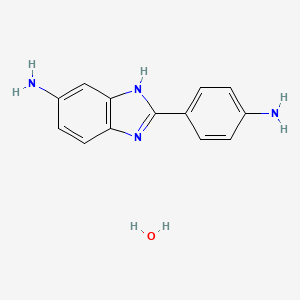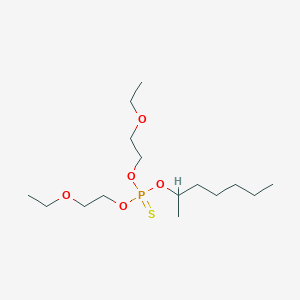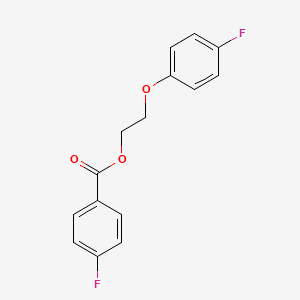
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of two fluorine atoms attached to the phenyl rings, which can significantly influence its chemical and physical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(4-fluorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyethyl benzoates.
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoic Acid: A precursor in the synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate.
2-Fluorobenzoic Acid: Another fluorinated benzoic acid with similar reactivity.
4-Fluorophenol: A related compound used in the synthesis of various fluorinated esters.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity towards specific molecular targets, making it a valuable compound in scientific research .
Propriétés
Numéro CAS |
65792-49-6 |
|---|---|
Formule moléculaire |
C15H12F2O3 |
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
2-(4-fluorophenoxy)ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C15H12F2O3/c16-12-3-1-11(2-4-12)15(18)20-10-9-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Clé InChI |
MYBUUQIMTFOIDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCOC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




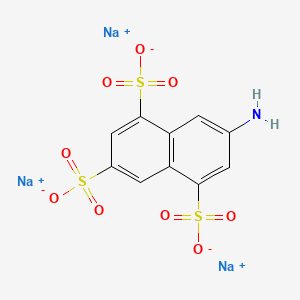
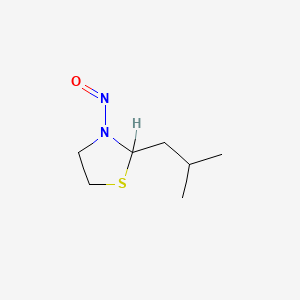
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
